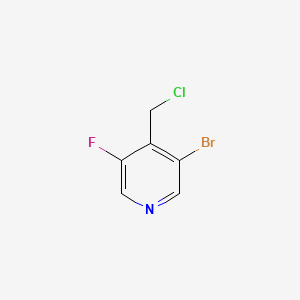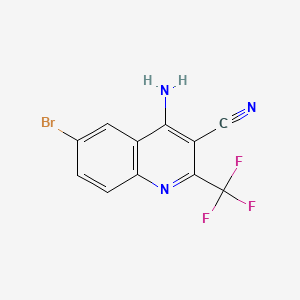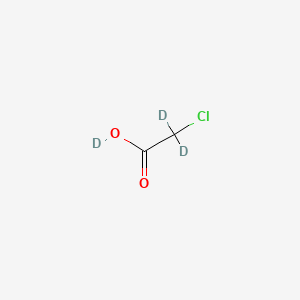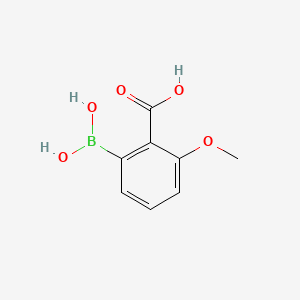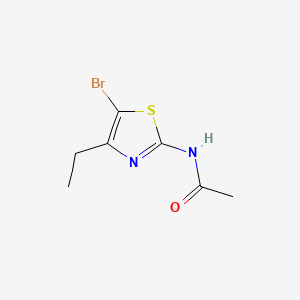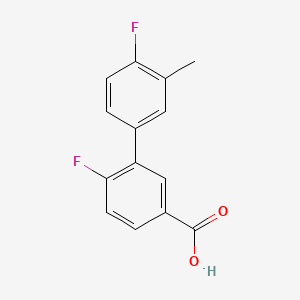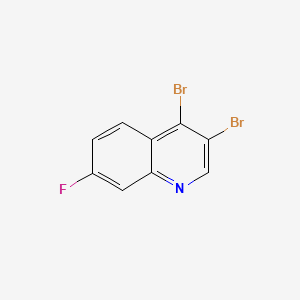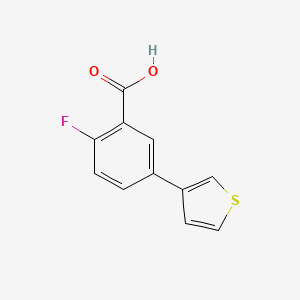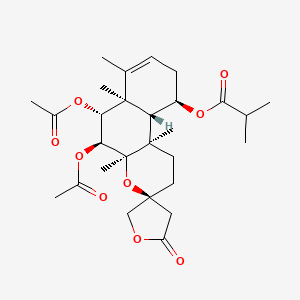
Scutebata E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Scutellaria barbata extracts have shown growth inhibitory effects on various human cancers, including lung, digestive system cancers, hepatoma, breast cancer, and chorioepithelioma. The mechanisms involve cell apoptosis and cytotoxic effects (Yin et al., 2004).
Polysaccharides extracted from Scutellaria barbata demonstrate potential antioxidant activity, providing a scientific basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).
A chemically standardized extract from Scutellaria barbata can induce cell death in human colon cancer cell lines through mechanisms involving metabolism, cell cycle regulation, and transcription-factor activity (Goh, Lee, & Ong, 2005).
Pheophorbide a, a major antitumor component purified from Scutellaria barbata, induces apoptosis in human hepatocellular carcinoma cells, offering potential for liver cancer treatment (Chan et al., 2006).
Scutebarbatolides A-C, neo-clerodane diterpenoids isolated from Scutellaria barbata, have shown moderate cytotoxicity toward various cancer cell lines (Hanh et al., 2019).
Scutellaria barbata's therapeutic role and medicinal potential, particularly in cancer treatment, have been acknowledged both in traditional Chinese medicine and Western research (Tao & Balunas, 2016).
Scutellaria barbata's chemical constituents and in vivo metabolic profile have been characterized, offering insights into its diverse biological activities (An et al., 2022).
Mechanism of Action
Target of Action
Scutebata E’s primary targets are cancer cells . It has been found to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Biochemical Pathways
The affected pathway is the apoptosis pathway. This compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This leads to a downstream effect of increased cell death in cancer cells.
Pharmacokinetics
It is known that the compound has weak cytotoxic activity
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the survival of these cells, contributing to its cytotoxic activity.
properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?
A1: The study found that this compound exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.
Q2: Is there information available on the structure of this compound?
A2: While the study doesn't provide the specific spectroscopic data for this compound, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.
Q3: Are there any known resistance mechanisms associated with this compound's cytotoxic activity?
A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of this compound. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of this compound to other compounds or drug classes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



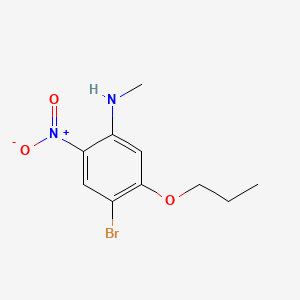
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
